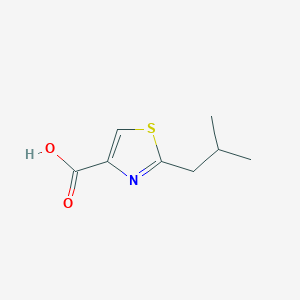

2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)3-7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELCNJDITWBJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386730-36-5 | |

| Record name | 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropan-1-amine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Analogues of Thiazole-4-carboxylic Acids

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : Thiazole-carboxylic acids with aromatic substituents (e.g., phenyl or thienyl) tend to have lower aqueous solubility compared to alkyl-substituted analogs like 2-(2-methylpropyl) derivatives .

- Acidity : The carboxylic acid group confers weak acidity (pKa ~3–4), enabling salt formation under basic conditions, a feature exploited in drug formulation .

Notes and Limitations

- Data Gaps : Direct studies on 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid are sparse; inferences rely on structural analogs.

- Synthetic Challenges : Alkyl-substituted thiazoles often require multistep synthesis, as exemplified by methods involving acetic acid reflux for cyclization .

- Biological Relevance : Substituent position (2- vs. 5-) significantly impacts bioactivity, necessitating targeted studies for accurate comparisons .

Activité Biologique

2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is represented as follows:

This compound contains a thiazole ring with a carboxylic acid functional group and a branched alkyl chain (2-methylpropyl), which may influence its solubility and biological interactions.

The biological activity of 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown to inhibit ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group may enhance this activity by facilitating interactions with bacterial cell membranes.

Antimicrobial Activity

Research has indicated that 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid possesses notable antimicrobial properties. A study evaluating various thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid | TBD | Antimicrobial |

| Nitrofurantoin | 30 | Reference |

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. For instance, compounds structurally related to 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid have demonstrated the ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. In vitro studies showed that certain derivatives increased intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines .

Case Studies

- Case Study on Drug Resistance : A derivative of the thiazole family demonstrated a significant reversal of resistance to paclitaxel in SW620/Ad300 drug-resistant cell lines at concentrations as low as 10 µM. This suggests that modifications to the thiazole structure can enhance efficacy against resistant cancer cells .

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of thiazole derivatives against various bacterial strains. The compound exhibited superior activity compared to standard antibiotics like nitrofurantoin against certain strains of S. aureus and E. coli .

Q & A

What are the common synthetic routes for 2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

Basic

The synthesis typically involves condensation reactions between thioamides and haloketones or aldehydes. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate in acetic acid facilitates cyclization and functionalization. Optimization includes adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thioamide) and reaction time (3–5 hours) to improve yields .

How can researchers characterize the purity and structural identity of this compound?

Basic

Purity is assessed via HPLC (≥97% purity threshold) and NMR (e.g., ¹H/¹³C NMR for functional group verification). Mass spectrometry confirms molecular weight (e.g., [M+H]+ ion at m/z 200.26 for related analogs). Crystallinity can be evaluated using X-ray diffraction .

What challenges arise during X-ray crystallographic analysis, and how are they addressed?

Advanced

High-resolution or twinned data may complicate refinement. Using SHELXL for small-molecule refinement improves accuracy by addressing disorder or thermal motion. For macromolecular interfaces, SHELXPRO aids in model building. Robust data collection protocols (e.g., cryocooling crystals) minimize radiation damage .

How can contradictory reports on synthetic yields be resolved?

Advanced

Discrepancies often stem from variations in reaction conditions. Systematic optimization of temperature (e.g., 80–110°C), solvent polarity (acetic acid vs. DMF), and catalyst loadings (e.g., sodium acetate) is critical. Comparative studies using TLC or in-situ IR monitoring can identify intermediate bottlenecks .

How should structure-activity relationship (SAR) studies be designed for this compound?

Advanced

Modify substituents (e.g., fluorination at the phenyl ring or alkyl chain length) and evaluate bioactivity against targets like antimicrobial enzymes. Use computational docking (e.g., AutoDock Vina) to predict binding affinities. Validate with in vitro assays (MIC values for bacterial strains) .

What strategies improve solubility and stability during biological assays?

Basic

Use polar aprotic solvents (DMSO) or buffered solutions (PBS at pH 7.4). For stability, avoid prolonged exposure to light or high temperatures. Lyophilization in inert atmospheres preserves carboxylic acid functionality .

How does this compound function in metal-organic frameworks (MOFs)?

Advanced

The carboxylic acid group acts as a linker for metal nodes (e.g., Zn²⁺ or Cu²⁺). Structural analysis via X-ray diffraction confirms coordination geometry. Porosity and surface area are quantified using BET isotherms, with applications in gas storage or catalysis .

How can conflicting bioactivity data across studies be interpreted?

Advanced

Assay variability (e.g., cell line specificity or incubation time) significantly impacts results. Validate using standardized protocols (CLSI guidelines for antimicrobial testing). Cross-check compound purity via LC-MS and control for metabolites .

What analytical techniques quantify this compound in complex matrices?

Basic

UV-Vis spectroscopy (λmax ~270 nm for thiazole derivatives) and LC-MS/MS (MRM transitions) are preferred. For quantification in biological samples, use internal standards like deuterated analogs .

What computational approaches model its electronic properties and interactions?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and protein-ligand interactions. Validate with experimental spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.